molecular formula C24H30N4O4 B303636 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303636
Poids moléculaire: 438.5 g/mol
Clé InChI: QYNPURXLANWWCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a quinoxaline derivative that acts as a non-competitive antagonist of the ionotropic glutamate receptor. It was first synthesized in 1990 by a team of researchers at the University of California, San Francisco, led by Dr. Roger Nicoll. Since then, DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mécanisme D'action

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the receptor from opening and allowing the flow of ions into the cell. This results in a decrease in synaptic transmission and a reduction in excitability of the postsynaptic neuron.
Biochemical and Physiological Effects
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the amplitude and frequency of excitatory postsynaptic currents, as well as inhibit the induction of long-term potentiation, a process involved in synaptic plasticity and learning and memory. In vivo studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the severity of seizures in animal models of epilepsy, as well as protect against ischemic damage in models of stroke.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its high potency and selectivity for the AMPA receptor subtype. This allows for precise manipulation of glutamate receptor function in experimental systems. However, one limitation of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short duration of action, which can make it difficult to study long-term effects of receptor blockade. Additionally, the use of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in vivo can be complicated by its poor solubility and bioavailability.

Orientations Futures

There are a number of future directions for research involving 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have applications in the treatment of epilepsy, stroke, and other neurological disorders.

Méthodes De Synthèse

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form the corresponding enamine. This is followed by a Mannich reaction with morpholine and formaldehyde to form the key intermediate, 7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline. The final step involves the reaction of this intermediate with 2-amino-3,4-dimethoxybenzonitrile in the presence of a Lewis acid catalyst to form 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Applications De Recherche Scientifique

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neurodegeneration. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used to study the role of glutamate receptors in these processes, as well as in conditions such as epilepsy, stroke, and Parkinson's disease.

Propriétés

Nom du produit

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C24H30N4O4

Poids moléculaire

438.5 g/mol

Nom IUPAC

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H30N4O4/c1-24(2)12-17-22(18(29)13-24)21(15-5-6-19(30-3)20(11-15)31-4)16(14-25)23(26)28(17)27-7-9-32-10-8-27/h5-6,11,21H,7-10,12-13,26H2,1-4H3

Clé InChI

QYNPURXLANWWCL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

SMILES canonique

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.